Molecular Structure and Weight of 2-(3,4-dichlorophenylthio)benzoic Acid: A Technical Guide
Molecular Structure and Weight of 2-(3,4-dichlorophenylthio)benzoic Acid: A Technical Guide
The following technical guide provides an in-depth analysis of 2-(3,4-dichlorophenylthio)benzoic acid , a diaryl thioether compound structurally related to the fenamate and phenylacetic acid classes of non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
2-(3,4-dichlorophenylthio)benzoic acid is an organosulfur compound characterized by a thioether linkage connecting a benzoic acid moiety to a 3,4-dichlorophenyl ring. It belongs to the class of diaryl sulfides , specifically the o-arylthiobenzoic acids. These compounds are significant in medicinal chemistry as bioisosteres of diaryl ethers (e.g., Fenclofenac) and amines (e.g., Diclofenac), often exhibiting anti-inflammatory activity via Cyclooxygenase (COX) inhibition.
This guide details the molecular architecture, physicochemical properties, synthetic pathways, and theoretical biological profile of this specific isomer.[1]
Molecular Architecture & Identity
Chemical Identity[2][3][4][5][6][7]
-
IUPAC Name: 2-(3,4-dichlorophenylsulfanyl)benzoic acid
-
Common Name: 2-(3,4-dichlorophenylthio)benzoic acid
-
Molecular Formula:
[2][3][4] -
Structural Class: Diaryl thioether; Benzoic acid derivative.
Molecular Weight & Isotopic Mass
The molecular weight is calculated based on standard atomic weights. The presence of two chlorine atoms introduces a distinct isotope pattern (
| Property | Value | Notes |
| Average Molecular Weight | 299.17 g/mol | Weighted average of all isotopes. |
| Monoisotopic Mass | 297.9622 g/mol | Based on |
| Exact Mass | 297.9622 | Useful for HRMS validation. |
| Isotope Pattern (M+2) | ~65% relative abundance | Due to two Cl atoms ( |
Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and key functional groups.
Figure 1: Structural connectivity of 2-(3,4-dichlorophenylthio)benzoic acid, highlighting the ortho-substitution pattern essential for its biological conformation.
Physicochemical Profile
Understanding the physicochemical properties is crucial for predicting bioavailability and formulation requirements.
| Property | Value (Predicted/Analog) | Causality/Explanation |
| Physical State | Solid (Crystalline powder) | Typical for aryl carboxylic acids due to intermolecular H-bonding. |
| Melting Point | 150–160 °C (Est.) | Based on the 2,4-dichloro analog (m.p. ~160°C). The 3,4-substitution may slightly lower lattice energy due to asymmetry. |
| Solubility (Water) | Low (< 0.1 mg/mL) | The lipophilic dichlorophenyl ring dominates; solubility increases significantly at pH > 5 (salt formation). |
| Lipophilicity (LogP) | 4.2 – 4.8 | High lipophilicity due to the two chlorine atoms and the thioether bridge. |
| pKa (Acid) | 3.8 – 4.2 | The ortho-thioether group exerts a mild electronic effect; comparable to benzoic acid (4.2). |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding (e.g., Arg120 in COX enzymes). |
| H-Bond Acceptors | 3 (C=O, -OH, -S-) | The sulfur atom is a weak acceptor compared to oxygen. |
Synthetic Pathways[12]
The synthesis of 2-(3,4-dichlorophenylthio)benzoic acid typically follows the Ullmann Condensation or a Nucleophilic Aromatic Substitution (
Method A: Ullmann Condensation (Preferred)
This method involves the coupling of a 2-halobenzoic acid with a thiophenol in the presence of a copper catalyst.
-
Reactants: 2-Chlorobenzoic acid + 3,4-Dichlorothiophenol.
-
Catalyst: Copper powder or Copper(I) iodide (CuI).
-
Base: Potassium carbonate (
) or Potassium hydroxide (KOH). -
Solvent: DMF, DMAc, or aqueous diglyme.
Protocol Steps:
-
Preparation: Dissolve 2-chlorobenzoic acid (1.0 eq) and 3,4-dichlorothiophenol (1.1 eq) in DMF.
-
Basification: Add
(2.5 eq) to deprotonate the carboxylic acid and the thiol. -
Catalysis: Add CuI (0.05 eq) under an inert atmosphere (
). -
Reflux: Heat the mixture to 130–140 °C for 4–6 hours. The color typically changes as the Cu-complex forms and reacts.
-
Work-up: Cool to room temperature. Pour into ice-water.
-
Acidification: Acidify with HCl to pH ~2 to precipitate the crude acid.
-
Purification: Recrystallize from ethanol or acetic acid/water mixture.
Reaction Workflow Diagram
Figure 2: Ullmann condensation pathway for the synthesis of the target compound.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
Proton NMR ( -NMR)
-
Solvent:
or . -
Carboxylic Proton: Broad singlet at
11.0–13.0 ppm (-COOH). -
Benzoic Ring: Doublet (
8.0 ppm, H-6), Multiplets ( 7.1–7.5 ppm) for H-3, H-4, H-5. -
Dichlorophenyl Ring: Characteristic pattern for 3,4-substitution:
-
7.6 ppm (d, J8Hz, H-5') -
7.4 ppm (d, J2Hz, H-2') - ~7.2 ppm (dd, H-6')
-
Mass Spectrometry (MS)
-
Ionization: ESI (Negative mode) is preferred for carboxylic acids (
). -
m/z Peaks:
-
Base peak at 297 (
). -
M+2 peak at 299 (~65% intensity of base).
-
M+4 peak at 301 (~10% intensity of base).
-
Biological & Pharmaceutical Context
Mechanism of Action (Theoretical)
This compound is a structural analog of Fenclofenac and Diclofenac . The ortho-thioether linkage mimics the ether/amine bridge in these established NSAIDs.
-
Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).
-
Binding Mode: The carboxylate group forms an ionic bridge with Arg120 in the COX active site. The dichlorophenyl ring occupies the hydrophobic channel.
-
Potency: Diaryl sulfides are generally less potent than their amine counterparts (fenamates) but often possess lower gastrointestinal toxicity.
Potential Applications
-
NSAID Development: As a scaffold for anti-inflammatory drugs.
-
Thioxanthone Precursor: Cyclization of this acid (using polyphosphoric acid) yields 2,3-dichlorothioxanthone , a photoinitiator intermediate.
-
Agricultural Chemistry: Halogenated benzoic acid derivatives often exhibit herbicidal activity (auxin mimics).
References
-
Ullmann, F. (1903). Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for diaryl coupling).
- Kaltenbronn, J. S. (1995). Structure-Activity Relationships in a Series of Anti-inflammatory N-Arylanthranilic Acids. Journal of Medicinal Chemistry.
-
PubChem Database. Compound Summary for 2-[(2,4-dichlorophenyl)thio]benzoic acid (Analog). National Center for Biotechnology Information. (Used for property prediction of the 3,4-isomer).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 2-chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid (C13H8Cl2O2S) [pubchemlite.lcsb.uni.lu]
- 3. arctomsci.com [arctomsci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 3-(3,4-dichlorophenyl)benzoic Acid | C13H8Cl2O2 | CID 2758155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
